1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

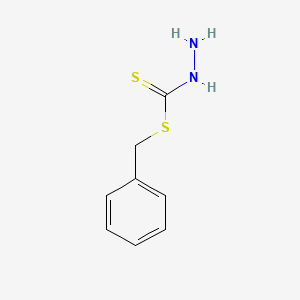

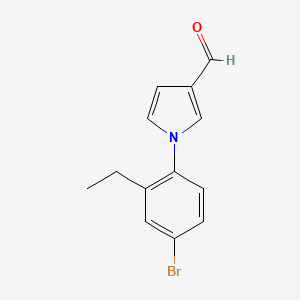

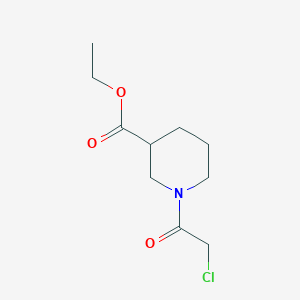

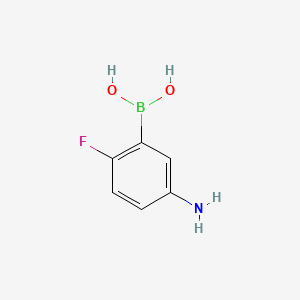

The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-ethylphenyl group at one position and a carbaldehyde group at the third position . The bromo-ethylphenyl group consists of a phenyl (benzene) ring with a bromine atom and an ethyl group attached . The carbaldehyde group consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .Chemical Reactions Analysis

As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, especially at the alpha-position (the carbon next to the nitrogen in the ring) . The bromine atom in the bromo-ethylphenyl group could also potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the polar carbonyl group, the aromatic pyrrole and phenyl rings, and the bromine atom .Aplicaciones Científicas De Investigación

Synthesis Methods

Synthesis of Fluorinated Pyrroles : A study demonstrated efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes using 2-aryl-5-(bromomethyl)-1-pyrrolines. This method is significant for generating new fluorinated pyrrole derivatives (Surmont et al., 2009).

Synthesis of 1-Aroylmethylpyrroles : Research explored the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one, which could be linked to the synthesis of similar compounds like 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde (Karousis et al., 2008).

Chemical Properties and Applications

Antimicrobial Activity : A study on Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, highlighted the potential antimicrobial applications of compounds structurally related to pyrrole-carbaldehydes (Hamed et al., 2020).

Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, as in a study, suggests potential applications in designing single-molecule magnetic materials (Giannopoulos et al., 2014).

Synthesis of Novel Pyrrole Derivatives : Research on the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate contributes to the broader understanding of pyrrole derivatives and their potential applications in organic chemistry (Singh et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDPRRPVAVWFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)